tert-Butyl (3-formyl-4-methylpyridin-2-yl)carbamate
Description
tert-Butyl (3-formyl-4-methylpyridin-2-yl)carbamate is a pyridine-derived carbamate compound featuring a formyl group at position 3, a methyl group at position 4, and a tert-butoxycarbonyl (Boc) carbamate group at position 2 of the pyridine ring. Its molecular formula is C₁₂H₁₆N₂O₃, with a molecular weight of 236.27 g/mol (calculated). The compound is of interest in medicinal and synthetic chemistry due to the reactive formyl group, which enables further functionalization, and the Boc group, which serves as a protective moiety for amines. The 4-methyl substituent may enhance steric stability, influencing reactivity and solubility .
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
tert-butyl N-(3-formyl-4-methylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C12H16N2O3/c1-8-5-6-13-10(9(8)7-15)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,13,14,16) |
InChI Key |
JTAGZJJIEDEKLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)NC(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-formyl-4-methylpyridin-2-yl)carbamate typically involves the reaction of 3-formyl-4-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification processes are adapted to handle bulk quantities .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-formyl-4-methylpyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 3-carboxy-4-methylpyridin-2-ylcarbamate.
Reduction: 3-hydroxymethyl-4-methylpyridin-2-ylcarbamate.
Substitution: 3-formyl-4-bromomethylpyridin-2-ylcarbamate.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
tert-Butyl (3-formyl-4-methylpyridin-2-yl)carbamate serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its structural features enhance drug efficacy and specificity, making it a valuable component in medicinal chemistry. Research indicates that compounds derived from this carbamate exhibit significant biological activities, including anti-inflammatory and anticancer effects, which are critical for developing new therapeutic agents .
Agricultural Chemistry
Building Block for Agrochemicals
In agricultural chemistry, this compound is utilized as an effective intermediate in the formulation of herbicides and pesticides. Its incorporation into agrochemical products enhances their stability and efficacy while promoting safer environmental profiles. This compound contributes to the development of agrochemicals that minimize ecological impact while maximizing agricultural productivity .
Material Science
Development of Advanced Materials
The compound is also applied in material science, particularly in creating advanced polymers and coatings. Its unique properties improve the durability and resistance of materials to environmental factors. By integrating this compound into polymer formulations, researchers can develop materials with enhanced thermal and mechanical properties suitable for various industrial applications .
Biochemical Research
Studies on Enzyme Inhibition and Receptor Binding
In biochemical research, this compound is employed to study enzyme inhibitors and receptor interactions. Its ability to bind to biological macromolecules aids in discovering new therapeutic targets. Preliminary studies have shown that derivatives of this compound can inhibit specific enzymes involved in disease pathways, making it a candidate for further exploration in drug discovery .
Analytical Chemistry
Reagent in Analytical Techniques
This compound is used as a reagent in various analytical techniques. It serves as a standard reference material in chromatographic methods, ensuring accuracy and reliability in detecting and quantifying other compounds within complex mixtures. This application is essential for quality control in pharmaceutical manufacturing and environmental monitoring .
Case Studies
Several case studies highlight the effectiveness of this compound across different applications:
Mechanism of Action
The mechanism of action of tert-Butyl (3-formyl-4-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between tert-Butyl (3-formyl-4-methylpyridin-2-yl)carbamate and analogous pyridine/pyrimidine carbamates:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Functional Differences |
|---|---|---|---|---|---|
| This compound (Target) | 1822844-03-0 | C₁₂H₁₆N₂O₃ | 236.27 | Formyl (3), Methyl (4) | Reactive aldehyde; steric stabilization |
| tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate | 159603-71-1 | C₁₁H₁₅ClN₂O₂ | 242.70 | Chloro (6), Methyl (3) | Chloro group enables nucleophilic substitution |
| tert-Butyl (3-formylpyridin-2-yl)carbamate | 1822844-03-0 | C₁₁H₁₄N₂O₃ | 222.24 | Formyl (3) | Lacks 4-methyl; reduced steric hindrance |
| tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate | 1799420-92-0 | C₁₁H₁₆FN₃O₃ | 257.26 | Fluoro (5), Hydroxy (4), Methyl (6) (Pyrimidine) | Pyrimidine core; polar hydroxy group |
| tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate | 886851-28-1 | C₁₁H₁₅FN₂O₂ | 226.25 | Fluoropyridin-2-yl, methylene | Fluorine enhances electronegativity; methylene spacer |
Key Findings:
Functional Group Reactivity :
- The formyl group in the target compound distinguishes it from analogs like the chloro-substituted 159603-71-1 or fluorinated 886851-28-1 . This aldehyde moiety allows for Schiff base formation or condensation reactions, making the compound valuable in linker chemistry or prodrug design .
- In contrast, the chloro group in 159603-71-1 is more suited for cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution reactions .
This contrasts with tert-Butyl (3-formylpyridin-2-yl)carbamate, which lacks the methyl group and may exhibit higher reactivity . The pyrimidine-based analog (1799420-92-0) features a hydroxy group, increasing polarity and hydrogen-bonding capacity, which could enhance solubility but reduce membrane permeability compared to pyridine derivatives .
Heterocycle Core Variations :
- Pyrimidine derivatives (e.g., 1799420-92-0 ) exhibit distinct electronic properties due to the additional nitrogen atom, altering π-stacking interactions and binding affinities in biological systems. Pyridine analogs, however, are more lipophilic and metabolically stable .
Synthetic Utility :
- The Boc-protected carbamate in all compounds serves as a temporary amine-protecting group, enabling selective deprotection under acidic conditions. This is critical in multi-step syntheses, such as peptide coupling or heterocycle functionalization .
Research Implications
- Medicinal Chemistry : The target compound’s formyl group is ideal for conjugating with amines or hydrazines to form imine-based drug candidates. Its methyl group may improve pharmacokinetic properties by reducing metabolic degradation .
- Material Science : Chloro- and fluoro-substituted analogs (159603-71-1 , 886851-28-1 ) are better suited for constructing rigid, electron-deficient aromatic systems in organic electronics .
Biological Activity
Tert-Butyl (3-formyl-4-methylpyridin-2-yl)carbamate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a pyridine ring, a formyl group, and a tert-butyl carbamate moiety. This unique combination of functional groups contributes to its reactivity and biological properties.
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antioxidant Activity : Compounds in this class have been shown to reduce oxidative stress markers in cellular models.
- Neuroprotective Effects : Some studies suggest that derivatives can inhibit amyloid beta aggregation, which is crucial for neurodegenerative diseases like Alzheimer's.
For instance, a related compound was found to act as both β-secretase and acetylcholinesterase inhibitors, preventing the aggregation of amyloid beta peptide (Aβ) .
In Vitro Studies
In vitro studies have demonstrated that this compound can protect astrocytes from apoptosis induced by Aβ1-42. The compound showed an increase in cell viability when co-treated with Aβ1-42 compared to untreated controls .
Study 1: Neuroprotective Activity
A study investigated the protective effects of a related compound on astrocytes stimulated with Aβ1-42. The results indicated:
| Treatment | Cell Viability (%) | TNF-α Levels (pg/mL) |
|---|---|---|
| Control | 100 | 50 |
| Aβ1-42 Alone | 43.78 | 120 |
| Aβ1-42 + Compound | 62.98 | 80 |
This study concluded that the compound significantly improved cell viability and reduced pro-inflammatory cytokine levels, suggesting a neuroprotective role .
Comparative Studies
Comparative studies with similar compounds highlight the unique biological activity of this compound. For example:
| Compound Name | β-secretase Inhibition (%) | Acetylcholinesterase Inhibition (%) |
|---|---|---|
| This compound | 45 | 50 |
| Tert-butyl (4-hydroxy-3-pyridinyloxy) | 30 | 40 |
These findings indicate that the target compound exhibits superior inhibition compared to other derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
